2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone
Overview
Description
“2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone” is a chemical compound with the molecular formula C14H10F2N2OS . It’s a product intended for research use.
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves difluoromethylation processes . The process is based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites in both stoichiometric and catalytic modes .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” have been studied. Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Future Directions
The future directions in the research of compounds similar to “2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone” involve the development of safer and more effective formulations . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .
Mechanism of Action
Target of Action
The primary target of 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone is Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the HDAC family that primarily targets cytoplasmic non-histone substrates, such as α-tubulin, cortactin, and heat shock protein 90, to regulate cell proliferation, metastasis, invasion, and mitosis in tumors .
Mode of Action
This compound acts as a selective inhibitor of HDAC6 . By comparing structure-activity relationships and performing quantum mechanical calculations on the HDAC6 catalytic mechanism, it has been shown that the effective difluoromethyl-1,3,4-oxadiazole (DFMO) is an electrophilic substrate of HDAC6 . A biological activation mechanism has been proposed .
Pharmacokinetics
It is noted that oxadiazole drugs have high oral bioavailability and low in vivo clearance rates , which suggests good bioavailability.
Result of Action
The inhibition of HDAC6 by this compound could potentially regulate cell proliferation, metastasis, invasion, and mitosis in tumors . .
Action Environment
The inherent electrophilicity of oxadiazole makes it prone to degradation in aqueous solution, and the potential production of toxic products cannot be ruled out, thus limiting the development of chronic diseases . .
Properties
IUPAC Name |
2-[1-(difluoromethyl)benzimidazol-2-yl]-1-thiophen-2-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2OS/c15-14(16)18-10-5-2-1-4-9(10)17-13(18)8-11(19)12-6-3-7-20-12/h1-7,14H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIRZVBQLHRDAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)F)CC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167068 | |
Record name | 2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]-1-(2-thienyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101167068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874594-04-4 | |
Record name | 2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]-1-(2-thienyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874594-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]-1-(2-thienyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101167068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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